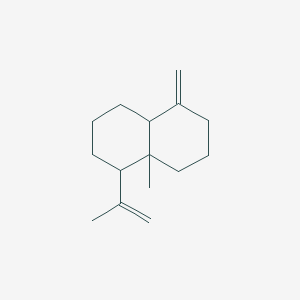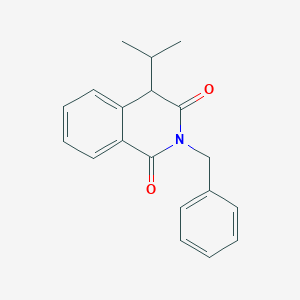
N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide is a quaternary ammonium compound. It is characterized by its large hydrophobic tail and a positively charged nitrogen atom, which is balanced by an iodide anion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N-tert-butyl-N,N-dihexadecylamine with hexadecyl iodide under anhydrous conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol at elevated temperatures to ensure complete quaternization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide primarily undergoes nucleophilic substitution reactions due to the presence of the iodide ion. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases (e.g., organic and aqueous phases) .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous medium.
Phase Transfer Catalysis: The compound is used in conjunction with various organic and inorganic reagents to facilitate reactions in biphasic systems.
Major Products
The major products of these reactions depend on the specific reactants used. For example, in nucleophilic substitution, the iodide ion is replaced by another nucleophile, resulting in the formation of a new quaternary ammonium compound .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide is primarily based on its surfactant properties. The compound can insert itself into lipid bilayers, disrupting the membrane structure and increasing permeability. This property is exploited in various applications, such as drug delivery and membrane studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium iodide: Another quaternary ammonium compound with similar surfactant properties but different alkyl chain lengths.
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium iodide: A compound with a similar structure but different functional groups, leading to variations in its chemical behavior.
Uniqueness
N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide is unique due to its long hydrophobic chains and the presence of a tert-butyl group. These structural features enhance its surfactant properties and make it particularly effective in disrupting lipid bilayers and facilitating phase transfer reactions .
Eigenschaften
CAS-Nummer |
144865-55-4 |
|---|---|
Molekularformel |
C52H108IN |
Molekulargewicht |
874.3 g/mol |
IUPAC-Name |
tert-butyl(trihexadecyl)azanium;iodide |
InChI |
InChI=1S/C52H108N.HI/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-53(52(4,5)6,50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3;/h7-51H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JGMXSKCCIAUHFG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C(C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)

![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)



![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)





![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)
